An In-Depth Technical Guide to 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3)
An In-Depth Technical Guide to 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3)
Introduction: A Versatile Halogenated Intermediate in Modern Synthesis
4-Bromo-2-fluorocinnamic acid, identified by CAS number 149947-19-3, is a polysubstituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical research and materials science.[1] As a derivative of cinnamic acid, it possesses the characteristic α,β-unsaturated carboxylic acid moiety, which is a valuable pharmacophore and synthetic precursor. The strategic placement of both a bromine and a fluorine atom on the phenyl ring imparts unique electronic properties and provides multiple reactive handles for advanced molecular engineering.
The fluorine atom, with its high electronegativity and small size, can modulate the acidity (pKa) of the carboxylic acid, influence metabolic stability, and alter the binding affinity of derivative molecules to biological targets. The bromine atom serves as a versatile functional group, most notably for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1][2] This dual functionality makes 4-Bromo-2-fluorocinnamic acid a highly valuable building block for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials.[3][4]
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 4-Bromo-2-fluorocinnamic acid, designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. These properties dictate everything from appropriate storage conditions and solvent selection for reactions to the choice of analytical methods for characterization.
Chemical and Physical Properties
The key physicochemical properties of 4-Bromo-2-fluorocinnamic acid are summarized in the table below. The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and other potential intermolecular interactions.[5] Its insolubility in water is typical for a molecule of this size with a significant nonpolar aromatic component.
| Property | Value | Reference(s) |
| CAS Number | 149947-19-3 | [6][7][8] |
| Molecular Formula | C₉H₆BrFO₂ | [7][9] |
| Molecular Weight | 245.05 g/mol | [7][9] |
| Appearance | White to light yellow crystalline powder | [6][10] |
| Melting Point | 219-223 °C | [6][10][11] |
| Boiling Point | 337.5 ± 27.0 °C (Predicted) | [6][10] |
| pKa | 4.20 ± 0.13 (Predicted) | [6][10] |
| Solubility | Insoluble in water | [6][10] |
Spectroscopic Analysis: The Molecular Fingerprint
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The two vinylic protons of the propenoic acid chain will appear as doublets with a large coupling constant (J > 15 Hz), confirming the trans (E) configuration, which is thermodynamically more stable. The aromatic region will display complex splitting patterns due to the presence of both fluorine and bromine substituents, which influence the chemical shifts and couplings of the three aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically > 165 ppm). The carbons attached to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, splitting due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1680-1710 cm⁻¹. Other key absorptions will include the C=C stretch of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and C-F and C-Br stretching vibrations.
Synthesis and Purification: A Practical Approach
The synthesis of substituted cinnamic acids is a well-established area of organic chemistry. Among the most reliable and versatile methods are the Knoevenagel and Perkin condensations.[14][15] The Knoevenagel condensation, particularly the Doebner modification, is often preferred for its milder conditions and high yields when starting from an aromatic aldehyde and malonic acid.[16]
Synthetic Pathway: Knoevenagel Condensation
The most common and efficient laboratory synthesis of 4-Bromo-2-fluorocinnamic acid proceeds via a Knoevenagel condensation between 4-bromo-2-fluorobenzaldehyde and malonic acid. This reaction is typically catalyzed by a base, such as piperidine, in a solvent like pyridine, which also acts as a base.[17][18] The reaction proceeds through an intermediate unsaturated malonic acid, which readily decarboxylates upon heating to yield the final cinnamic acid product.
Caption: Knoevenagel condensation pathway for the synthesis of 4-Bromo-2-fluorocinnamic acid.
Detailed Step-by-Step Synthesis Protocol (Knoevenagel-Doebner)
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials and Reagents:
-
4-Bromo-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of pyridine.
-
Causality: Malonic acid is used in slight excess to ensure complete consumption of the aldehyde. Pyridine serves as both the solvent and a base to facilitate the initial deprotonation of malonic acid.[18]
-
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (approx. 0.1 eq).
-
Causality: Piperidine is a more effective basic catalyst than pyridine for the initial condensation step, accelerating the formation of the nucleophilic enolate from malonic acid.[15]
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating is essential for the decarboxylation of the unstable α,β-unsaturated malonic acid intermediate that forms in situ, driving the reaction to completion.[16]
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Causality: Acidification protonates the carboxylate salt, causing the desired 4-Bromo-2-fluorocinnamic acid to precipitate out of the acidic aqueous solution, as it is insoluble in water.[6] This step also neutralizes the basic pyridine and piperidine.
-
-
Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white crystalline solid.
-
Validation: The identity and purity of the final product should be confirmed using the analytical techniques described in Section 2.2 (e.g., melting point, NMR, IR, and MS). This step is critical for a self-validating system, ensuring the material produced is indeed the target compound and of sufficient purity for subsequent applications.
Reactivity and Chemical Transformations
The utility of 4-Bromo-2-fluorocinnamic acid as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high selectivity.
Carboxylic Acid Group:
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to form the corresponding esters.
-
Amide Coupling: Activation with coupling reagents (e.g., DCC, EDC) followed by reaction with amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.
Alkene Double Bond:
The α,β-unsaturated system is electron-deficient and can participate in:
-
Michael Additions: Conjugate addition of nucleophiles.
-
Cycloaddition Reactions: For example, [2+2] photocycloaddition reactions are a known characteristic of cinnamic acids in the solid state.[5]
-
Reduction: The double bond can be selectively reduced to the corresponding saturated propanoic acid derivative.
Aromatic Ring and the C-Br Bond:
The true synthetic power of this molecule lies in the reactivity of the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aromatic ring and an organoboron compound (e.g., an arylboronic acid).[19] This is one of the most powerful methods for constructing biaryl structures, which are common in medicinal chemistry.[20][21] The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the rate of the oxidative addition step, which is often rate-limiting.[22]
-
Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene, providing a route to substituted stilbenes and other olefinic compounds.[23][24] The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields.[25]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-fluorocinnamic acid.
Applications in Research and Drug Development
The primary application of 4-Bromo-2-fluorocinnamic acid is as a versatile intermediate in the synthesis of high-value compounds. Its structural motifs are found in a range of biologically active molecules. The closely related precursor, 4-bromo-2-fluorobenzoic acid, is a key raw material in the synthesis of blockbuster drugs like Venetoclax and Enzalutamide, highlighting the importance of this specific substitution pattern in modern drug discovery.[3][4] Researchers can leverage 4-Bromo-2-fluorocinnamic acid to:
-
Synthesize Novel Biaryl Compounds: Using Suzuki coupling, novel biaryl cinnamic acid derivatives can be generated for screening as potential therapeutic agents.
-
Develop Kinase Inhibitors: The cinnamide scaffold is a known feature in certain classes of kinase inhibitors.
-
Create Molecular Probes: The molecule can be elaborated into fluorescent probes or other tools for chemical biology research.
Handling, Storage, and Safety
As a laboratory chemical, 4-Bromo-2-fluorocinnamic acid must be handled with appropriate care.
-
Safety: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[6][10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Bromo-2-fluorocinnamic acid is more than just a chemical intermediate; it is a powerful tool for innovation in the molecular sciences. Its unique combination of a cinnamic acid core with strategically placed bromo and fluoro substituents provides a platform for a wide array of chemical transformations. From the fundamental Knoevenagel condensation for its synthesis to the sophisticated palladium-catalyzed cross-coupling reactions for its elaboration, this compound offers a reliable and versatile pathway to novel and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity detailed in this guide is the first step toward unlocking its full synthetic potential.
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